3-Cyano-4-propoxybenzoic acid 3-Cyano-4-propoxybenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13796785
InChI: InChI=1S/C11H11NO3/c1-2-5-15-10-4-3-8(11(13)14)6-9(10)7-12/h3-4,6H,2,5H2,1H3,(H,13,14)
SMILES: CCCOC1=C(C=C(C=C1)C(=O)O)C#N
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol

3-Cyano-4-propoxybenzoic acid

CAS No.:

Cat. No.: VC13796785

Molecular Formula: C11H11NO3

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

3-Cyano-4-propoxybenzoic acid -

Specification

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
IUPAC Name 3-cyano-4-propoxybenzoic acid
Standard InChI InChI=1S/C11H11NO3/c1-2-5-15-10-4-3-8(11(13)14)6-9(10)7-12/h3-4,6H,2,5H2,1H3,(H,13,14)
Standard InChI Key RTCVLCCTDCZTLE-UHFFFAOYSA-N
SMILES CCCOC1=C(C=C(C=C1)C(=O)O)C#N
Canonical SMILES CCCOC1=C(C=C(C=C1)C(=O)O)C#N

Introduction

Chemical Identity and Structural Features

Molecular Characterization

3-Cyano-4-propoxybenzoic acid is systematically named 3-cyano-4-(propoxy)benzoic acid under IUPAC nomenclature. Its structure consists of a benzoic acid backbone substituted with a cyano (-CN) group at the third carbon and a propoxy (-OCH2_2CH2_2CH3_3) group at the fourth carbon (Figure 1). The compound’s SMILES representation is CCCOC1=C(C=C(C=C1)C(=O)O)C#N, and its InChIKey identifier is RTCVLCCTDCZTLE-UHFFFAOYSA-N .

Table 1: Fundamental Chemical Data

PropertyValueSource
CAS Number1220973-98-7
Molecular FormulaC11H11NO3\text{C}_{11}\text{H}_{11}\text{NO}_{3}
Molecular Weight205.21 g/mol
PubChem CID58538388
XLogP3-AA (Predicted)1.8

Spectroscopic Data

Nuclear magnetic resonance (NMR) analysis of related compounds, such as 3-cyano-4-hydroxybenzoic acid, reveals distinct proton environments. For instance, the propoxy chain’s methylene protons resonate at δ 4.1–4.18 ppm, while aromatic protons appear as doublets near δ 7.02–8.31 ppm . Fourier-transform infrared (FTIR) spectroscopy would typically show absorptions for the carboxylic acid (-COOH, ~2500–3300 cm1^{-1}), cyano (-CN, ~2200 cm1^{-1}), and ether (-O-, ~1250 cm1^{-1}) functional groups.

Synthesis and Manufacturing

ParameterValueSource
Temperature110°C
Reaction Time2 hours
SolventAnhydrous DMF
Yield67% (for analogous compound)

Purification and Isolation

Post-synthesis, the crude product is acidified to pH ~3 with hydrochloric acid, extracted using dichloromethane, and dried over magnesium sulfate. Final purification typically employs recrystallization or column chromatography .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents like water but dissolves readily in organic solvents such as DMF, dimethyl sulfoxide (DMSO), and dichloromethane. Stability studies indicate susceptibility to hydrolysis under strongly acidic or basic conditions due to the presence of the cyano and ester-like propoxy groups.

Thermal Properties

Differential scanning calorimetry (DSC) data for structurally similar benzoic acid derivatives show melting points ranging from 150–200°C. The propoxy chain likely reduces crystallinity compared to unsubstituted benzoic acid.

Applications and Research Frontiers

Pharmaceutical Intermediates

The cyano and propoxy groups make this compound a candidate for synthesizing kinase inhibitors or anti-inflammatory agents. For example, cyano-substituted benzoic acids are precursors to heterocycles like quinazolines, which exhibit anticancer activity.

Materials Science

In polymer chemistry, the compound’s rigid aromatic core and flexible alkoxy chain could stabilize liquid crystalline phases. Research into its use as a monomer in polyesters or polyamides is ongoing but underexplored.

PrecautionRecommendationSource
Personal ProtectionGloves, goggles, ventilation
First Aid (Skin)Wash with soap and water
StorageTightly sealed in dry environment

Comparative Analysis with Structural Analogs

3-Chloro-4-propoxybenzoic Acid

Replacing the cyano group with chlorine (PubChem CID 8707150) increases molecular weight to 214.64 g/mol and alters electronic properties. The chloro derivative shows higher lipophilicity (clogP ≈ 2.5 vs. 1.8 for the cyano analog), impacting bioavailability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator